molecular formula C22H22O3 B12728854 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol CAS No. 113650-51-4

2,6-Bis(2-hydroxy-5-methylbenzyl)phenol

Cat. No.: B12728854
CAS No.: 113650-51-4
M. Wt: 334.4 g/mol
InChI Key: ZDOZJHBEXZIBIZ-UHFFFAOYSA-N
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Description

2,6-Bis(2-hydroxy-5-methylbenzyl)phenol is an organic compound with the molecular formula C22H22O3. It is a phenolic compound characterized by the presence of two hydroxy groups and two methyl groups attached to a benzyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and a base, followed by a condensation reaction with 2-hydroxy-5-methylbenzyl alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-hydroxy-5-methylbenzyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted phenolic derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

2,6-Bis(2-hydroxy-5-methylbenzyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and maintaining cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(2-hydroxy-5-methylbenzyl)phenol is unique due to its dual hydroxy and methyl groups, which enhance its reactivity and stability. This structural feature allows it to participate in diverse chemical reactions and exhibit potent antioxidant properties, making it valuable in various scientific and industrial applications .

Properties

CAS No.

113650-51-4

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

2,6-bis[(2-hydroxy-5-methylphenyl)methyl]phenol

InChI

InChI=1S/C22H22O3/c1-14-6-8-20(23)18(10-14)12-16-4-3-5-17(22(16)25)13-19-11-15(2)7-9-21(19)24/h3-11,23-25H,12-13H2,1-2H3

InChI Key

ZDOZJHBEXZIBIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=C(C(=CC=C2)CC3=C(C=CC(=C3)C)O)O

Origin of Product

United States

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